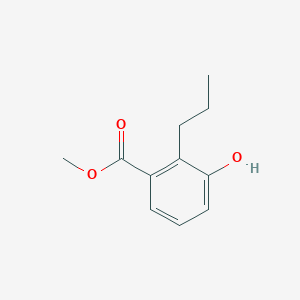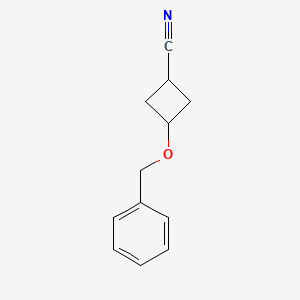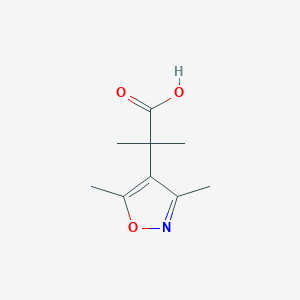
Methyl 3-hydroxy-2-propylbenzoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “Methyl 3-hydroxy-2-propylbenzoate” and similar compounds has been explored in various studies. For instance, a study on the synthesis of heterocycles by 2-naphthol-based multicomponent reactions discusses the use of 2-naphthol as a starting material in various organic transformations . Another study discusses the synthesis of target molecules through retrosynthetic analysis .Molecular Structure Analysis
While specific molecular structure analysis for “Methyl 3-hydroxy-2-propylbenzoate” was not found, related compounds such as “Methyl-p-hydroxybenzoate” and “3-Hydroxy-2-methylpropanal” have been analyzed .Chemical Reactions Analysis
The chemical reactions involving “Methyl 3-hydroxy-2-propylbenzoate” and similar compounds have been studied. For instance, a study on the reactions of H3O+ with selected ketones of relevance to breath analysis using proton transfer reaction mass spectrometry discusses the reactions of ketones .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Methyl 3-hydroxy-2-propylbenzoate: is utilized as an important raw material and intermediate in organic synthesis. Its structure allows for the production of other chemicals, such as 2-(2-Hydroxy-3-methyl-phenyl)-propan-2-ol, through reactions with reagents like Tetrahydrofuran .
Pharmaceuticals
In the pharmaceutical industry, Methyl 3-hydroxy-2-propylbenzoate serves as a surfactant. Surfactants are crucial for enhancing the solubility or stability of drugs in liquid preparations, stabilizing semisolid preparations, and altering the flow properties of granulates for tablet formulations .
Agrochemicals
This compound’s derivatives are explored for their potential as natural herbicides or as templates for bio-rational eco-friendly agrochemicals. These applications aim to provide sustainable alternatives to synthetic chemicals in integrated pest and weed management .
Dyestuff
Methyl 3-hydroxy-2-propylbenzoate: may be involved in the synthesis of dyes or in processes related to dye removal from wastewater. The compound’s interactions with other chemicals can influence the efficiency of dye adsorption and removal techniques .
Chemical Biology
In chemical biology, the compound could be part of studies focusing on adventitious rooting in horticulture or as a radical precursor in photoaffinity labeling, which is used to study biological interactions .
Materials Science
The benzoate family, to which Methyl 3-hydroxy-2-propylbenzoate belongs, is known for its nonlinear optical properties due to the delocalization of π-electrons present in the benzene ring. This makes it a candidate for applications in electronics, lasers, and sensors .
Safety And Hazards
Zukünftige Richtungen
“Methyl 3-hydroxy-2-propylbenzoate” is a versatile material that finds applications in various fields, including pharmaceuticals, cosmetics, and organic synthesis. Its future directions could be influenced by advancements in these fields. For instance, the development of 3D printing technologies could revolutionize the pharmaceutical manufacturing industry, potentially impacting the use of compounds like “Methyl 3-hydroxy-2-propylbenzoate” in drug production .
Eigenschaften
IUPAC Name |
methyl 3-hydroxy-2-propylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-5-8-9(11(13)14-2)6-4-7-10(8)12/h4,6-7,12H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZHMOCSQOLTEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC=C1O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-2-propylbenzoate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1446694.png)


![3-bromo-6,7,8,9-tetrahydro-5H-pyrrolo[2,3-b:4,5-c']dipyridine](/img/structure/B1446702.png)

![2-[4-(Trifluoromethoxy)phenoxy]nicotinonitrile](/img/structure/B1446706.png)







![8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1446717.png)